molecular formula C12H12N2 B14238068 4-Isocyano-2,3,5,6-tetramethylbenzonitrile CAS No. 314080-38-1

4-Isocyano-2,3,5,6-tetramethylbenzonitrile

Katalognummer: B14238068
CAS-Nummer: 314080-38-1
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: UDSZSCNMXCFBML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isocyano-2,3,5,6-tetramethylbenzonitrile is an organic compound with the molecular formula C12H12N2 It is characterized by the presence of an isocyano group (-NC) and a nitrile group (-CN) attached to a benzene ring substituted with four methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyano-2,3,5,6-tetramethylbenzonitrile typically involves the reaction of 2,3,5,6-tetramethylbenzonitrile with a suitable isocyanide reagent under controlled conditions. One common method is the reaction of 2,3,5,6-tetramethylbenzonitrile with chloroform and a strong base such as potassium tert-butoxide to form the isocyano derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-Isocyano-2,3,5,6-tetramethylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.

    Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles.

    Oxidation and Reduction: Both the isocyano and nitrile groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols for substitution and addition reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the isocyano group can yield various substituted derivatives, while reduction of the nitrile group can produce primary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Isocyano-2,3,5,6-tetramethylbenzonitrile depends on its specific application. In chemical reactions, the isocyano and nitrile groups can act as reactive sites for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,5,6-Tetramethylbenzonitrile: Lacks the isocyano group, making it less reactive in certain chemical reactions.

    4-Isocyano-2,3,5,6-tetramethylbenzene:

Uniqueness

4-Isocyano-2,3,5,6-tetramethylbenzonitrile is unique due to the presence of both isocyano and nitrile groups on a highly substituted benzene ring

Eigenschaften

CAS-Nummer

314080-38-1

Molekularformel

C12H12N2

Molekulargewicht

184.24 g/mol

IUPAC-Name

4-isocyano-2,3,5,6-tetramethylbenzonitrile

InChI

InChI=1S/C12H12N2/c1-7-9(3)12(14-5)10(4)8(2)11(7)6-13/h1-4H3

InChI-Schlüssel

UDSZSCNMXCFBML-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1C#N)C)C)[N+]#[C-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.